molecular formula C24H26N2O4S B11625181 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide

Cat. No.: B11625181
M. Wt: 438.5 g/mol
InChI Key: NJVNLQODHGBUIQ-UHFFFAOYSA-N
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Description

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O4S/c1-18-12-14-21(15-13-18)31(28,29)26(22-10-6-7-11-23(22)30-3)17-24(27)25-16-20-9-5-4-8-19(20)2/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI Key

NJVNLQODHGBUIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2C)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate can then undergo further reactions, such as sulfonation and acylation, to introduce the sulfonamide and acetamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(2-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

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